N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of 2,5-dimethoxy-2,5-dihydrofuran, which can be synthesized by the etherification of furan followed by reduction . The next step involves the formation of the benzoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions . Finally, the two intermediates are coupled through an amide bond formation reaction, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: The methoxy groups on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield lactones, while reduction of the benzoxazole ring can produce benzoxazoline derivatives.
Scientific Research Applications
N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Shares the furan ring structure but lacks the benzoxazole moiety.
Benzoxazole derivatives: Compounds like 2-aminobenzoxazole share the benzoxazole ring but have different substituents.
Uniqueness
N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to the combination of the furan and benzoxazole rings in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C17H20N2O6 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C17H20N2O6/c1-22-15-7-9-17(23-2,25-15)11-18-14(20)8-10-19-12-5-3-4-6-13(12)24-16(19)21/h3-7,9,15H,8,10-11H2,1-2H3,(H,18,20) |
InChI Key |
QKUDYGDWPFPRCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(O1)(CNC(=O)CCN2C3=CC=CC=C3OC2=O)OC |
Origin of Product |
United States |
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